molecular formula C20H17Cl2NO3 B11960299 N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide CAS No. 853333-57-0

N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide

Cat. No.: B11960299
CAS No.: 853333-57-0
M. Wt: 390.3 g/mol
InChI Key: FEJRGJGDFROYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with chlorophenyl and methoxyphenethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the chlorophenyl and methoxyphenethyl groups can be carried out using electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan carboxylic acid with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorophenyl and methoxyphenethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide: can be compared with other furan carboxamides or compounds with similar substituents.

    This compound: is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

CAS No.

853333-57-0

Molecular Formula

C20H17Cl2NO3

Molecular Weight

390.3 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(2-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C20H17Cl2NO3/c1-25-18-7-6-13(12-16(18)22)10-11-23-20(24)19-9-8-17(26-19)14-4-2-3-5-15(14)21/h2-9,12H,10-11H2,1H3,(H,23,24)

InChI Key

FEJRGJGDFROYCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.